molecular formula C7H14ClNO B8186364 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride

5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride

Cat. No.: B8186364
M. Wt: 163.64 g/mol
InChI Key: FISJCUMQHGUFHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-spiro[2

Industrial Production Methods

In industrial settings, the production of 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Oxa-spiro[2.5]octane: A similar spirocyclic compound without the amine group.

    8-Amino-5-oxa-spiro[2.5]octane: A related compound with an amine group at a different position.

    5-Oxa-spiro[2.5]oct-8-ylamine: The base form of the hydrochloride salt.

Uniqueness

5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride is unique due to its specific spirocyclic structure and the presence of both an oxygen atom and an amine group within the ring system. This combination of features makes it a valuable building block in various chemical and pharmaceutical applications .

Properties

IUPAC Name

5-oxaspiro[2.5]octan-8-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-1-4-9-5-7(6)2-3-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJCUMQHGUFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1N)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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